

# Application of 2,6-Dichloroindophenol in Measuring Antioxidant Capacity of Plant Extracts

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dichloroindophenol*

Cat. No.: *B1210591*

[Get Quote](#)

## Application Notes and Protocols

### Introduction

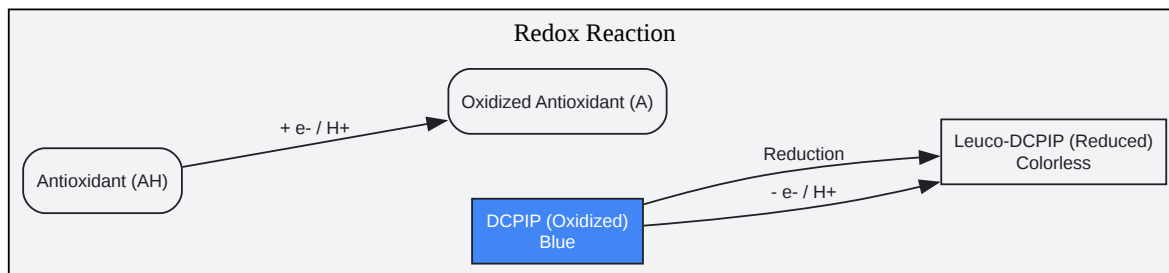
The evaluation of antioxidant capacity is a critical aspect of natural product research, with significant implications for the food, pharmaceutical, and cosmetic industries. Plant extracts are rich sources of antioxidant compounds, such as polyphenols, flavonoids, and ascorbic acid, which can neutralize harmful free radicals. The 2,6-**dichloroindophenol** (DCPIP) assay is a well-established and rapid spectrophotometric method for determining the antioxidant capacity of various samples, including plant extracts.[1]

The principle of the assay is based on a redox reaction. DCPIP is a blue-colored oxidizing agent that, in its oxidized state, exhibits a maximum absorbance at approximately 600 nm.[2] When it reacts with an antioxidant, DCPIP is reduced to the colorless compound, leuco-DCPIP. [3][4] The resulting decrease in absorbance of the reaction mixture is proportional to the concentration of antioxidants present in the sample.[5] This method is relatively simple, cost-effective, and can be performed using a standard spectrophotometer.

### Reaction Mechanism

The core of the DCPIP assay lies in the reduction of the DCPIP molecule by an antioxidant compound (AH). The antioxidant donates an electron or a hydrogen atom to the blue DCPIP,

resulting in its decolorization.



[Click to download full resolution via product page](#)

**Figure 1:** Chemical reaction of DCPIP with an antioxidant.

## Experimental Protocols

This section provides a detailed protocol for the spectrophotometric determination of antioxidant capacity in plant extracts using the DCPIP assay.

## Materials and Reagents

- 2,6-dichloroindophenol (DCPIP) sodium salt
- Ascorbic acid (as a standard)
- Ethanol or Methanol (analytical grade)
- Phosphate buffer (e.g., 0.1 M, pH 7.0)
- Plant extract of interest
- Distilled water
- Spectrophotometer
- Microplate reader or cuvettes

- Pipettes
- Volumetric flasks
- Test tubes or microplates

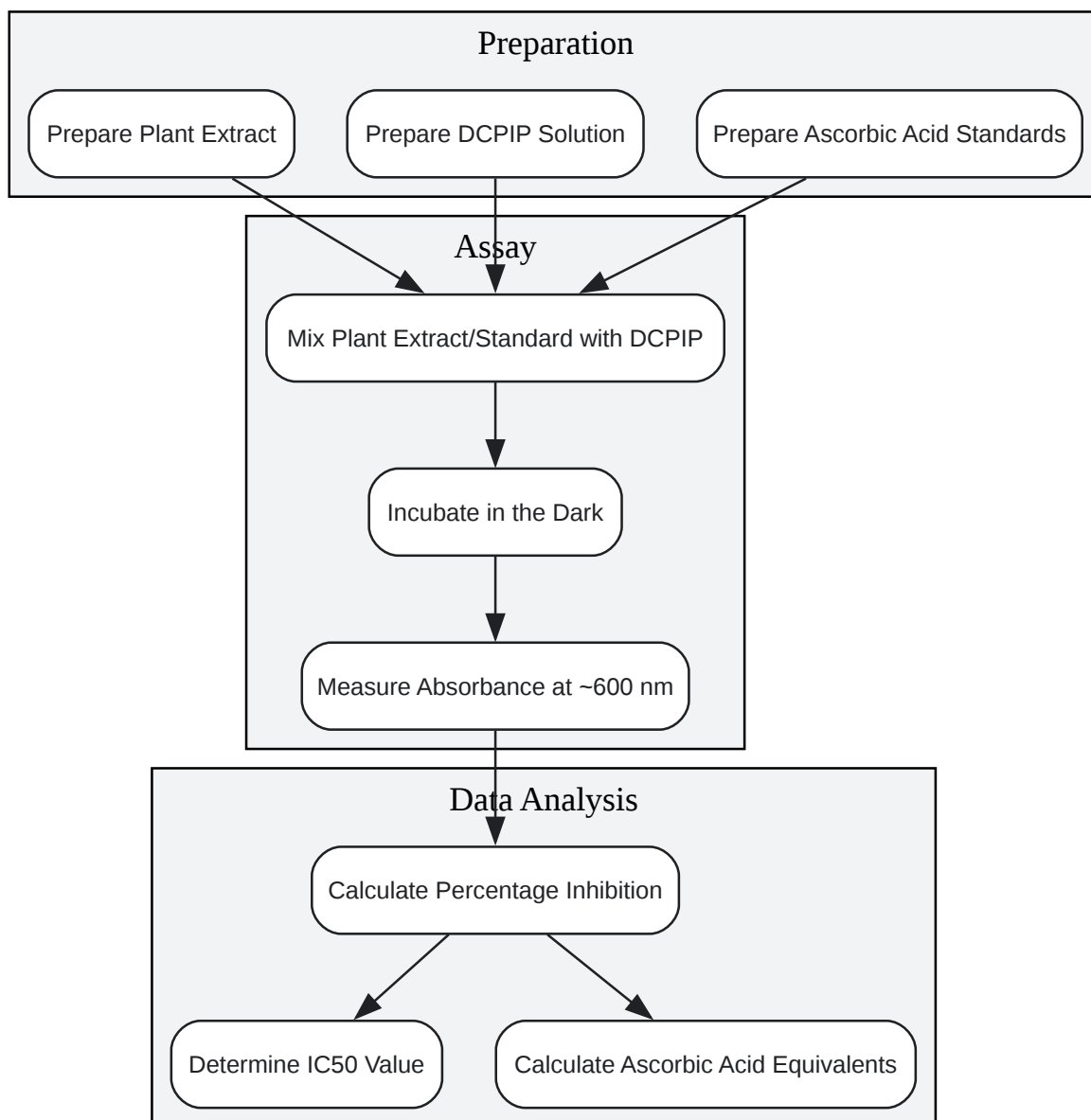
## Preparation of Solutions

- **DCPIP Solution (0.1 mM):** Dissolve an appropriate amount of DCPIP sodium salt in distilled water or phosphate buffer to obtain a final concentration of 0.1 mM. Store this solution in a dark bottle and in a refrigerator, as it is light-sensitive.
- **Ascorbic Acid Standard Solutions:** Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) in distilled water. From the stock solution, prepare a series of standard solutions with varying concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
- **Plant Extract Solutions:** Prepare a stock solution of the plant extract in a suitable solvent (e.g., ethanol, methanol, or water) at a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a series of dilutions with different concentrations.

## Spectrophotometric Assay Protocol

- Pipette 1.0 mL of the DCPIP solution into a test tube.
- Add 1.0 mL of the plant extract solution at a specific concentration.
- For the blank, add 1.0 mL of the solvent used for the extract instead of the plant extract solution.
- For the control, use 1.0 mL of DCPIP solution and 1.0 mL of the solvent.
- Incubate the mixture in the dark at room temperature for a specified period (e.g., 15-30 minutes). The optimal incubation time may need to be determined experimentally.<sup>[6]</sup>
- Measure the absorbance of the solution at the wavelength of maximum absorbance for DCPIP (around 600 nm) using a spectrophotometer.
- Perform the assay in triplicate for each concentration of the plant extract and the standard.

## Experimental Workflow



[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflow for the DCPIP antioxidant assay.

## Data Presentation and Analysis

### Calculation of Percentage Inhibition

The antioxidant activity is often expressed as the percentage of DCPIP reduction or inhibition. This can be calculated using the following formula:

$$\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$

Where:

- $A_{\text{control}}$  is the absorbance of the control (DCPIP solution without the plant extract).
- $A_{\text{sample}}$  is the absorbance of the reaction mixture (DCPIP solution with the plant extract).<sup>[5]</sup>

## Determination of IC50 Value

The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DCPIP radicals.<sup>[7]</sup> A lower IC50 value indicates a higher antioxidant capacity. To determine the IC50 value, plot a graph of percentage inhibition versus the concentration of the plant extract. The concentration that corresponds to 50% inhibition on the y-axis is the IC50 value.

## Ascorbic Acid Equivalent Antioxidant Capacity (AEAC)

The antioxidant capacity of the plant extract can also be expressed as Ascorbic Acid Equivalents (AAE). This is determined by comparing the antioxidant activity of the extract to that of a known antioxidant standard, such as ascorbic acid. A standard curve is generated by plotting the percentage inhibition of ascorbic acid against its concentration. The antioxidant capacity of the plant extract is then calculated from this curve and expressed as mg of ascorbic acid equivalents per gram of the extract (mg AAE/g extract).

## Sample Data Tables

Table 1: Percentage Inhibition of DCPIP by a Plant Extract

Plant Extract Concentration (µg/mL)	Absorbance (600 nm)	% Inhibition
0 (Control)	0.850	0
25	0.680	20.0
50	0.510	40.0
100	0.340	60.0
200	0.170	80.0

Table 2: Antioxidant Capacity of Different Plant Extracts

Plant Extract	IC50 (µg/mL)	Ascorbic Acid Equivalent (mg AAE/g extract)
Extract A	85.5	150.2
Extract B	120.2	110.8
Extract C	65.8	210.5
Ascorbic Acid	15.2	1000

## Conclusion

The DCPIP assay provides a reliable and efficient method for screening and quantifying the antioxidant capacity of plant extracts. Its simplicity and reliance on basic spectrophotometric equipment make it an accessible tool for researchers in various fields. By following the detailed protocols and data analysis procedures outlined in these application notes, scientists can obtain reproducible and comparable results, contributing to the understanding and utilization of the antioxidant potential of natural products.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. Total Vitamin C, Ascorbic Acid, Dehydroascorbic Acid, Antioxidant Properties, and Iron Content of Underutilized and Commonly Consumed Fruits in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of 2,6-Dichloroindophenol in Measuring Antioxidant Capacity of Plant Extracts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210591#application-of-dichloroindophenol-in-measuring-antioxidant-capacity-of-plant-extracts]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)